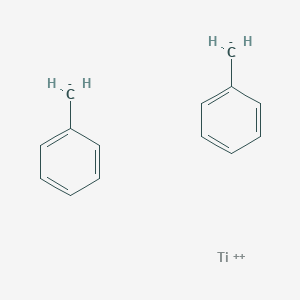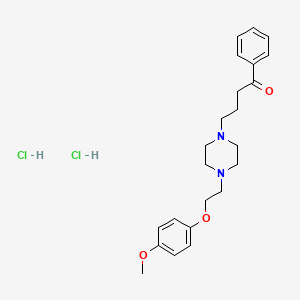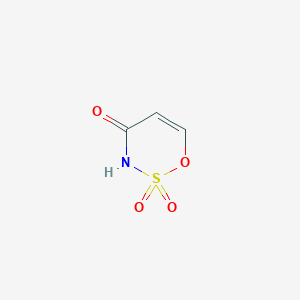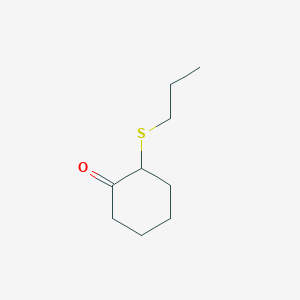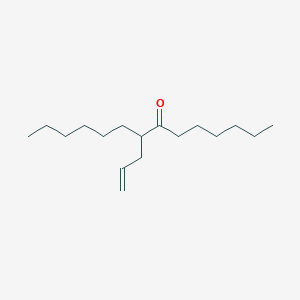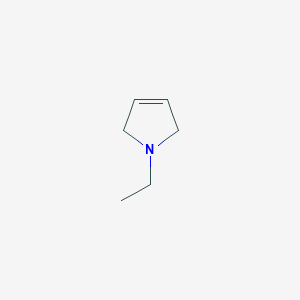
Ethyl (1R,2S)-2-(phenylethynyl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1R,2S)-2-(phenylethynyl)cyclopropane-1-carboxylate is a synthetic organic compound characterized by its unique cyclopropane ring structure and phenylethynyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (1R,2S)-2-(phenylethynyl)cyclopropane-1-carboxylate typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Alkyne Addition: The phenylethynyl group is introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The carboxylate ester is formed through a Fischer esterification reaction, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethynyl group, leading to the formation of phenylacetic acid derivatives.
Reduction: Reduction reactions can target the cyclopropane ring, potentially opening it to form linear or branched alkanes.
Substitution: The phenylethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethynyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Phenylacetic acid derivatives.
Reduction: Linear or branched alkanes.
Substitution: Substituted cyclopropane derivatives.
科学的研究の応用
Ethyl (1R,2S)-2-(phenylethynyl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers with unique mechanical properties.
作用機序
The mechanism of action of Ethyl (1R,2S)-2-(phenylethynyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethynyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring can induce conformational changes in target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Ethyl (1R,2S)-2-(phenylethyl)cyclopropane-1-carboxylate: Lacks the ethynyl group, resulting in different reactivity and biological activity.
Methyl (1R,2S)-2-(phenylethynyl)cyclopropane-1-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.
Ethyl (1R,2S)-2-(phenylethynyl)cyclopropane-1-acetate:
Uniqueness: this compound is unique due to its combination of a cyclopropane ring and a phenylethynyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
39918-36-0 |
|---|---|
分子式 |
C14H14O2 |
分子量 |
214.26 g/mol |
IUPAC名 |
ethyl (1R,2S)-2-(2-phenylethynyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H14O2/c1-2-16-14(15)13-10-12(13)9-8-11-6-4-3-5-7-11/h3-7,12-13H,2,10H2,1H3/t12-,13+/m0/s1 |
InChIキー |
QONXLVDAVMGFKH-QWHCGFSZSA-N |
異性体SMILES |
CCOC(=O)[C@@H]1C[C@@H]1C#CC2=CC=CC=C2 |
正規SMILES |
CCOC(=O)C1CC1C#CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



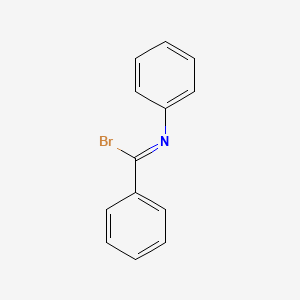
![Ethyl 2-methyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate](/img/structure/B14659720.png)
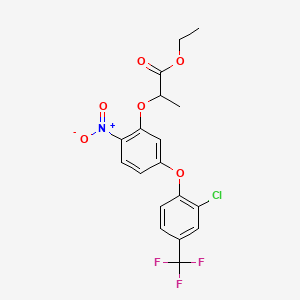


![7-(2-Chlorophenyl)-5-methylbenzo[c]acridine](/img/structure/B14659733.png)
